molecular formula C10H10N2O2 B1592283 5-Amino-2-ethylisoindoline-1,3-dione CAS No. 55080-55-2

5-Amino-2-ethylisoindoline-1,3-dione

Cat. No.: B1592283
CAS No.: 55080-55-2
M. Wt: 190.2 g/mol
InChI Key: LEPAHWUHXOWZCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindoline-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to ensure sustainability and environmental friendliness. Solventless conditions and simple heating methods are used to synthesize isoindoline-1,3-dione derivatives, which are then purified using green methodologies .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out under mild conditions without the need for metals or catalysts .

Major Products Formed

The major products formed from these reactions are multifunctionalized tricyclic isoindoline-1,3-diones, which have multiple rings and complex structures .

Mechanism of Action

The mechanism of action of 5-Amino-2-ethylisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptorsAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

5-amino-2-ethylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPAHWUHXOWZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595709
Record name 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55080-55-2
Record name 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Ethyl-4-nitrophthalimide (28.0 g.) is hydrogenated in 400 ml. of ethanol and in the presence of Raney nickel catalyst (10 g.) at 100° C. and 1500 psi. pressure. The reaction mixture is filtered to remove the catalyst and the filtrate is concentrated to yield the product, 4-amino-N-ethylphthalimide, which is recrystallized from methanol-water mixture. It melts at 169°-171° C.
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28 g
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10 g
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Synthesis routes and methods II

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 2.2 g of 4-nitro-N-ethylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 65° C. for 42 hours. During this time, 95% of the theoretical amount of hydrogen, based on the 4-nitro-N-ethylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.6 g (84%) of 4-amino-N-ethylphthalimide.
Quantity
2.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0.001 g
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catalyst
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0.5 g
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catalyst
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0 (± 1) mol
Type
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Name
Quantity
50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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